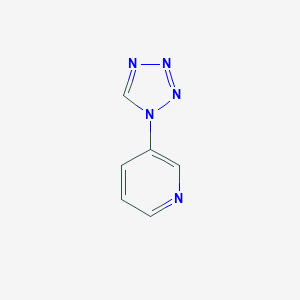

5-Methoxy-4-(piperazin-1-yl)pyrimidine

描述

Comprehensive Analysis of "5-Methoxy-4-(piperazin-1-yl)pyrimidine"

The compound "5-Methoxy-4-(piperazin-1-yl)pyrimidine" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methoxy group attached to the pyrimidine ring, which can influence its electronic properties and interaction with biological targets. The piperazin-1-yl group attached to the pyrimidine ring suggests that the compound may exhibit properties that allow it to interact with various receptors in the central nervous system, potentially making it a candidate for pharmacological studies.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions where amines attack halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting amines with 2,4,6-trichloropyrimidine, leading to the formation of compounds with various biological activities . Although the exact synthesis of "5-Methoxy-4-(piperazin-1-yl)pyrimidine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be crucial in determining their biological activity. For example, the crystal structure studies of novel piperazine derivatives revealed that the piperazine ring adopts a chair conformation, which is a common feature for this type of compounds . The orientation of the substituents on the pyrimidine and piperazine rings can influence the compound's ability to interact with biological targets, such as receptors.

Chemical Reactions Analysis

The reactivity of "5-Methoxy-4-(piperazin-1-yl)pyrimidine" can be inferred from related compounds. Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used in their synthesis . The presence of a methoxy group could potentially undergo demethylation under certain conditions, altering the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Methoxy-4-(piperazin-1-yl)pyrimidine" would likely be influenced by the methoxy and piperazinyl groups. These groups can affect the compound's solubility, boiling and melting points, and its stability. The methoxy group could increase the electron density on the pyrimidine ring, potentially affecting its pharmacokinetic properties. The piperazine moiety could contribute to the basicity of the compound, which is important for its interaction with biological systems .

属性

IUPAC Name |

5-methoxy-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMFVGRBITWGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439574 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

CAS RN |

141071-86-5 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

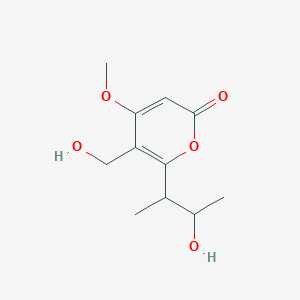

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)

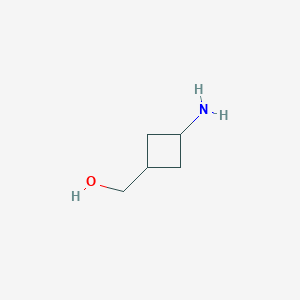

![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)